Unique Helical Geometry of Upupc Compared to Canonical A-RNA
The solution structure of Upupc bound to yeast tRNAPhe reveals a distinct helical geometry that deviates quantitatively from the canonical A-RNA 11 conformation. Specifically, the rotation per residue in the bound Upupc trimer is 40-45°, which is significantly larger than the 32.7° rotation per residue characteristic of conventional A-RNA 11 [1]. This structural feature, determined via time-dependent transferred nuclear Overhauser enhancement (TRNOE) measurements, is accompanied by near-perfect stacking of the three bases. This geometry is directly comparable to the conformation observed for the anticodon triplet within the crystal structure of tRNAPhe, supporting its biological relevance. In contrast, no comparative data for UpUpU or other codon analogs in the identical tRNAPhe-bound state are available to suggest this specific geometric adaptation is universal.
| Evidence Dimension | Rotation per residue (helical geometry) |
|---|---|
| Target Compound Data | 40-45° |
| Comparator Or Baseline | Canonical A-RNA 11 (32.7°) |
| Quantified Difference | +22% to +38% larger rotation per residue |
| Conditions | Upupc bound to yeast tRNAPhe in aqueous solution at 20°C, determined by TRNOE measurements |
Why This Matters
This specific helical geometry is critical for accurate modeling of codon-anticodon interactions and influences the stability of the complex, making Upupc the preferred reagent for experiments requiring a validated phenylalanine codon model.
- [1] Clore GM, Gronenborn AM, McLaughlin LW. Structure of the ribotrinucleoside diphosphate codon UpUpC bound to tRNAPhe from yeast. A time-dependent transferred nuclear Overhauser enhancement study. J Mol Biol. 1984;174(1):163-173. DOI: 10.1016/0022-2836(84)90370-x. View Source
